

Unraveling the Tetrameric Architecture of Niobium Pentafluoride: A Technical Guide

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Compound of Interest

Compound Name: *Niobium(V) fluoride*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure of the niobium pentafluoride tetramer (Nb_4F_{20}). Grounded in a significant redetermination of its structure, this document offers a comprehensive overview of its synthesis, crystallographic parameters, and the experimental protocols utilized for its characterization. This information is crucial for professionals in materials science and drug development who require a precise understanding of the compound's structural chemistry.

Synthesis and Crystallization

Niobium pentafluoride (NbF_5) can be synthesized by reacting niobium metal with elemental fluorine. In a notable refinement of this process, single crystals of NbF_5 have been successfully obtained through the reaction of niobium metal in a stream of dilute elemental fluorine at 473 K, followed by sublimation.^{[1][2][3][4]} The resulting bulk phase compound's purity was confirmed by powder X-ray diffraction (PXRD) at 293 K, as well as by IR and Raman spectroscopy.^{[1][2][4]}

Crystal Structure Analysis

The crystal structure of niobium pentafluoride consists of tetrameric molecules, denoted as Nb_4F_{20} .^{[1][5]} This structure is of the MoF_5 type.^[2] The four niobium atoms within a single tetramer are arranged in a nearly square plane.^{[1][4]} Each niobium atom is octahedrally coordinated by six fluorine atoms. These NbF_6 octahedra are linked by sharing corners, with

two cis-positioned fluorine atoms of each octahedron acting as bridges to adjacent niobium atoms, thus forming the tetrameric, ring-like structure.[4]

The crystallographic point group of the Nb₄F₂₀ molecule is 2/m (C₂h).[1] The arrangement of the four niobium atoms is not a perfect square but is distorted into a diamond shape, showing compression along the twofold axis of rotation.[1]

Crystallographic Data

The crystallographic data for niobium pentafluoride has been determined with high precision, particularly from single-crystal X-ray analysis conducted at 100 K.[1][2][4] This low-temperature analysis yielded more precise atomic coordinates and allowed for the refinement of individual, anisotropic displacement parameters for all atoms, representing a significant improvement over earlier structural models.[1][2][4]

Parameter	Value (at 100 K)[2]	Value (at 293 K)[1]
Crystal System	Monoclinic	Monoclinic
Space Group	C2/m	C2/m
a (Å)	9.4863 (12)	9.62749 (19)
b (Å)	14.2969 (12)	14.4564 (3)
c (Å)	4.9892 (6)	5.12831 (10)
β (°)	97.292 (10)	95.8243 (4)
Volume (Å ³)	669.94	709.58
Z	8	8

Selected Bond Distances and Angles

The intramolecular distances and angles within the Nb₄F₂₀ tetramer reveal key structural details. The distances between adjacent niobium atoms (Nb1...Nb2) is 4.1275(4) Å.[1] The distances between diagonally opposite niobium atoms are 5.8565(8) Å and 5.8179(6) Å, confirming the distortion from a perfect square.[1]

The Nb-F bond lengths vary depending on the position of the fluorine atom. The terminal fluorine ligands in axial positions have slightly longer Nb-F bonds (ranging from 1.8378(14) to 1.8577(14) Å) compared to those in equatorial positions (1.8121(10) and 1.8157(11) Å).^{[1][4]} This is attributed to the structural trans effect.^{[1][4]} The bridging fluorine atoms have the longest Nb-F bonds.

Experimental Protocols

The structural determination of niobium pentafluoride relies on established crystallographic techniques.

Synthesis of Niobium Pentafluoride

A detailed experimental setup for the synthesis of NbF₅ involves the direct fluorination of niobium metal. Niobium metal sheets are heated in a stream of diluted fluorine gas (e.g., a 20:80 mixture of F₂/Ar).^{[3][6]} The product is then sublimed and collected in a PFA U-trap for further use.^{[3][6]} All handling of solid starting materials should be performed in an inert atmosphere, such as an argon-filled glove box.^{[3][6]}

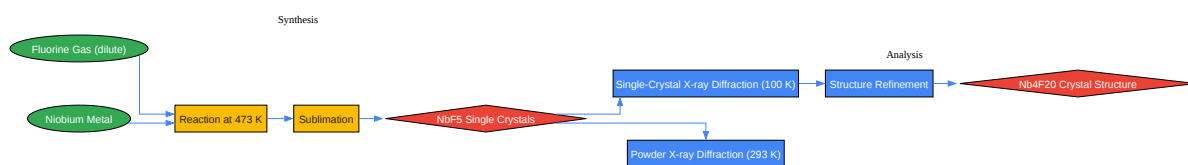
X-ray Diffraction Analysis

Powder X-ray Diffraction (PXRD): The purity of the bulk NbF₅ sample is confirmed using PXRD. The diffraction pattern is typically collected at room temperature (293 K) and analyzed using Rietveld refinement to match the calculated diffraction pattern with the measured data.^{[1][7]}

Single-Crystal X-ray Diffraction (SCXRD): For detailed structural elucidation, single crystals are isolated and analyzed. The single-crystal structure determination is ideally performed at a low temperature (e.g., 100 K) to minimize thermal vibrations and obtain more precise atomic positions.^{[1][2][4]} The resulting data allows for the refinement of lattice parameters, fractional atomic coordinates, and anisotropic displacement parameters for all atoms.^{[1][2][4]}

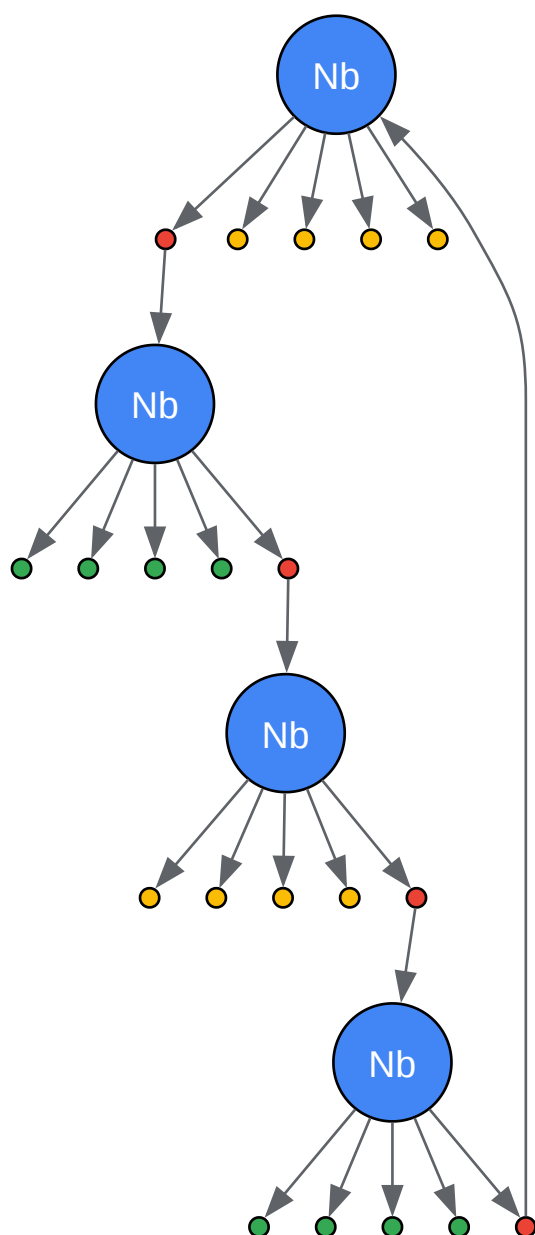
Structural Visualization

The following diagrams illustrate the workflow for the synthesis and analysis of niobium pentafluoride and the resulting tetrameric crystal structure.



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Caption: Experimental workflow for the synthesis and structural analysis of NbF₅.



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Caption: Simplified 2D representation of the Nb₄F₂₀ tetrameric structure.

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